molecular formula C28H34N2O6 B613456 Fmoc-Ile-Thr(Psime,Mepro)-OH CAS No. 957780-52-8

Fmoc-Ile-Thr(Psime,Mepro)-OH

Cat. No.: B613456
CAS No.: 957780-52-8
M. Wt: 494.59
InChI Key: VZNSFSVZJYPRMN-OOADCZFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Ile-Thr(Psime,Mepro)-OH, also known as this compound, is a useful research compound. Its molecular formula is C28H34N2O6 and its molecular weight is 494.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • In a study on pig nutrition, a microbially enhanced soybean product (MEPRO) was evaluated as a replacement for fishmeal in weaned pig diets. It was found that the standardized ileal digestibility (SID) of amino acids was slightly lower in MEPRO than fishmeal when fed to pigs. The study suggests MEPRO's potential as an alternative in nursery pig diets (Sinn, Gibbons, Brown, DeRouchey, & Levesque, 2017).

  • A study described the incorporation of O-phosphotyrosine into synthetic peptides using Fmoc-Tyr(PO3Me2)-OH in the Fmoc-polyamide procedure. This process was demonstrated with the preparation of a model PTyr-tridecapeptide sequence (Kitas, Perich, Wade, Johns, & Tregear, 1989).

  • Research into the inhibition of the mitotic regulator Pin1 involved Fmoc-pSer-Psi[(Z)CHC]-Pro-(2)-N-(3)-ethylaminoindole 1, a phosphorylated prodrug, showing moderate inhibition. The study highlighted the potential for cell permeability improvement through specific modifications (Zhao & Etzkorn, 2007).

  • Another study focused on the solid-phase peptide synthesis (SPPS) of a C-terminal sequence of human growth hormone (hGH), incorporating two Ser residues as a single amino acid, Fmoc-Ser(ψMe,Mepro)-OH. This demonstrated the potential of acylating hindered moieties in peptide synthesis (Manne, Chakraborty, Rustler, Bruckdorfer, de la Torre, & Albericio, 2022).

  • The preparation of Fmoc-Tyr[PS(OBzl)2]-OH (1c), a synthon for O-thiophosphotyrosine, and its incorporation in Fmoc solid-phase synthesis of O-thiophosphotyrosine-containing peptides was detailed in another study. This approach demonstrated the feasibility of synthesizing complex peptide sequences with specific modifications (Kitas, Küng, & Bannwarth, 2009).

  • Research on electrophilically induced cyclic acetal formation in O-benzyl dipeptide esters, such as Fmoc-NMeIle-Thr-OBn, showed selective formation of diastereomers, indicating the potential for configurational and conformational control in peptide synthesis (Keller, Mutter, & Lehmann, 2011).

  • A study on the preparation of N-Fmoc-protected β2-homoamino acids, including Fmoc-β2hXaa-OH, highlighted the efficient synthesis of these compounds, which are useful in solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003).

Properties

IUPAC Name

(4S,5R)-3-[(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N2O6/c1-6-16(2)23(25(31)30-24(26(32)33)17(3)36-28(30,4)5)29-27(34)35-15-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,16-17,22-24H,6,15H2,1-5H3,(H,29,34)(H,32,33)/t16-,17+,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNSFSVZJYPRMN-OOADCZFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N1C(C(OC1(C)C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1[C@@H]([C@H](OC1(C)C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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